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Compound of Interest

Compound Name:
2-(3-Chlorophenyl)-2-

methylmorpholine

Cat. No.: B11794650

Get Quote

Executive Summary & Chemical Identity
2-(3-Chlorophenyl)-2-methylmorpholine is a substituted morpholine derivative belonging to

the psychostimulant class. It is characterized by a morpholine ring substituted at the 2-position

with both a 3-chlorophenyl group and a methyl group.

Chemical Class: Substituted Morpholine / Phenylmorpholine

Primary Mechanism (Predicted): Monoamine Releasing Agent (MRA) and/or Reuptake

Inhibitor acting on Dopamine (DAT) and Norepinephrine (NET) transporters.

Structural Significance: It is the 2-methyl regioisomer of 3-Chlorophenmetrazine (3-CPM). In

medicinal chemistry, shifting the methyl group from the 3-position (phenmetrazine-like) to the

2-position (geminal to the aromatic ring) often alters transporter selectivity and metabolic

stability but retains sympathomimetic toxicity.

Structural Comparison
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Alternative A (3-CPM): 2-(3-Chlorophenyl)-3-methylmorpholine (Standard Research

Chemical)

Alternative B (Hydroxybupropion): 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol (Major

active metabolite of Bupropion)

Toxicity Profile & LD50 Analysis
Acute Toxicity Data (Comparative)
Due to the absence of a specific MSDS/Tox-Report for the 2-methyl isomer, the toxicity profile

is bracketed by its closest structural analogs.

Parameter
Target: 2-(3-Cl-

Ph)-2-Me-

Morpholine

Alternative A: 3-CPM
Alternative B:

Bupropion HCl

Predicted LD50 (Oral,

Rat)

~300 – 600 mg/kg

(Est.)

~200 – 400 mg/kg

(Est.)
482 – 607 mg/kg [1]

Predicted LD50 (IP,

Mouse)

~150 – 250 mg/kg

(Est.)
N/A 263 mg/kg [2]

Primary Toxidrome Sympathomimetic Sympathomimetic
Sympathomimetic /

Seizuregenic

CNS Potency Moderate to High High Moderate

Metabolic Liability
CYP2B6 / CYP2D6

Hydroxylation
Ring Hydroxylation

Reduction /

Hydroxylation
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Toxicological Insight: The 3-chloro substitution on the phenyl ring typically increases lipophilicity

and potency at the serotonin transporter (SERT) compared to the non-chlorinated parent

(Phenmetrazine), potentially lowering the seizure threshold. The 2-methyl substitution sterically

hinders metabolism at the benzylic position, potentially extending the half-life compared to 3-

CPM.

Behavioral Toxicity & Adverse Effects[1][2][3]
Low Dose: Psychomotor agitation, hypertension, tachycardia, bruxism.

Toxic Dose: Hyperpyrexia, rhabdomyolysis, serotonin syndrome (if SERT affinity is

significant), and tonic-clonic seizures.

Specific Risk: Like Bupropion, chlorinated amphetamine/morpholine derivatives lower the

seizure threshold in a dose-dependent manner.

Experimental Protocols for Validation
To objectively characterize this compound, the following standardized protocols are

recommended.

Protocol A: Determination of LD50 (OECD 425 Up-and-
Down Procedure)

Objective: Minimize animal usage while statistically estimating the lethal dose.

Subject: Female Sprague-Dawley rats (most sensitive gender/species).

Workflow:

Dosing: Administer limit dose (e.g., 175 mg/kg) via oral gavage.

Observation: Monitor for 48 hours.
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Decision Logic:

If survival: Increase dose by factor of 1.3 (e.g., to 225 mg/kg).

If mortality: Decrease dose by factor of 1.3.

Endpoint: 5 reversals (survival-to-death or death-to-survival) or 3 consecutive survivors at

limit dose.

Calculation: Use Maximum Likelihood Estimation (MLE) to determine LD50.

Protocol B: Monoamine Transporter Uptake Assay (In
Vitro)

Objective: Determine IC50 values for DAT, NET, and SERT inhibition.

System: HEK293 cells stably expressing human DAT, NET, or SERT.

Method:

Incubate cells with radiolabeled substrates (

H-Dopamine,

H-Norepinephrine).

Add increasing concentrations of 2-(3-Chlorophenyl)-2-methylmorpholine (

to

M).

Incubate for 10 minutes at 37°C.

Terminate reaction with ice-cold buffer and lyse cells.

Measure radioactivity via liquid scintillation counting.

Analysis: Fit data to non-linear regression (Sigmoidal dose-response) to calculate IC50.
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Visualizations (Graphviz DOT)
Diagram 1: Structural Relationship & Metabolic
Pathways
This diagram illustrates the structural relationship between Bupropion, Hydroxybupropion, and

the Target Morpholines, highlighting the chemical modifications.
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Caption: Structural derivation showing the relationship between Bupropion metabolites and the

target 2-methyl morpholine isomer.

Diagram 2: Toxicity Assessment Workflow (OECD 425)
A logic flow for the experimental determination of the LD50.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b11794650/docs?utm_src=pdf-body-img#comparative-toxicology-guide-2-3-chlorophenyl-2-methylmorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11794650?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Single Animal
Dose = 175 mg/kg

Observe 48 Hours

Outcome?

Mortality

Toxic

Survival

Non-Toxic

Decrease Dose
(Factor 1.3x)

Increase Dose
(Factor 1.3x)

Stop Rule Met?
(5 Reversals)

No

Calculate LD50
(Max Likelihood)

Yes

Click to download full resolution via product page

Caption: Step-by-step logic for the Up-and-Down Procedure (OECD 425) to determine acute

oral toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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